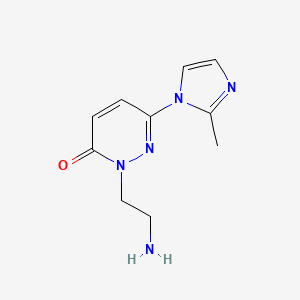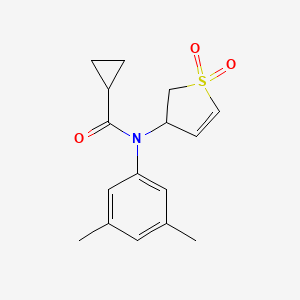![molecular formula C20H20ClN3O B2356468 2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide CAS No. 882223-22-5](/img/structure/B2356468.png)
2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide, also known as CPPA, is a chemical compound that has been synthesized and studied in recent years due to its potential applications in scientific research. CPPA belongs to the class of pyrazole derivatives and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel derivatives related to 2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide, showcasing the compound's adaptability in creating various derivatives with potential medicinal properties (Sunder & Maleraju, 2013).
- Synthesis and characterization of related compounds, demonstrating the structural versatility and the chemical reactivity of such compounds (Salian, Narayana, & Sarojini, 2017).
Biological Activity and Applications
- Development of coordination complexes derived from pyrazole-acetamide, indicating the potential for creating complex molecular structures with significant antioxidant activity (Chkirate et al., 2019).
- Study of hydrogen bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, contributing to understanding the molecular interactions and structural properties of such compounds (López et al., 2010).
- Inhibition of fatty acid synthesis in algae by chloroacetamide derivatives, hinting at possible applications in agricultural or environmental sciences (Weisshaar & Böger, 1989).
- Exploration of 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides in biological contexts, shedding light on the compound's potential in various bioactive applications (Narayana et al., 2016).
Potential Medicinal Applications
- Examination of related compounds in anticonvulsant activity studies, which could inform the development of new therapeutic agents (Aktürk et al., 2002).
- Synthesis and evaluation of derivatives for their antioxidant, analgesic, and anti-inflammatory properties, potentially leading to the development of new drugs (Nayak et al., 2014).
properties
IUPAC Name |
2-chloro-N-[2-phenyl-5-(4-propylphenyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-2-6-15-9-11-16(12-10-15)18-13-19(22-20(25)14-21)24(23-18)17-7-4-3-5-8-17/h3-5,7-13H,2,6,14H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISZVXWVXQJFRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2356393.png)
![1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2356396.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2356397.png)


![1-Methyl-3-phenyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356400.png)
![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)

